![molecular formula C11H22N2O B12088350 N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide](/img/structure/B12088350.png)
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide involves the reaction of cyclohexylmethylamine with ethyl acetate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide can be compared with other similar compounds, such as:
- N-{2-[(cyclohexylmethyl)amino]ethyl}propionamide
- N-{2-[(cyclohexylmethyl)amino]ethyl}butyramide
These compounds share similar structures but differ in their functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its specific molecular structure and the resulting properties .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-[2-(cyclohexylmethylamino)ethyl]acetamide |
InChI |
InChI=1S/C11H22N2O/c1-10(14)13-8-7-12-9-11-5-3-2-4-6-11/h11-12H,2-9H2,1H3,(H,13,14) |
InChI Key |
OLXDCLIIDOQGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


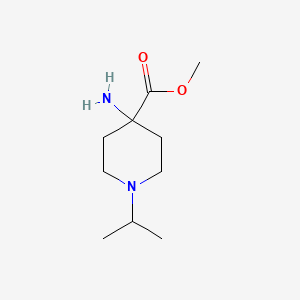
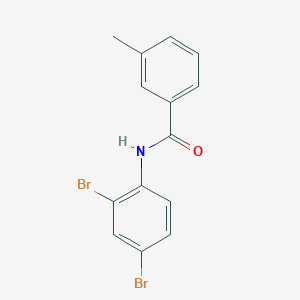
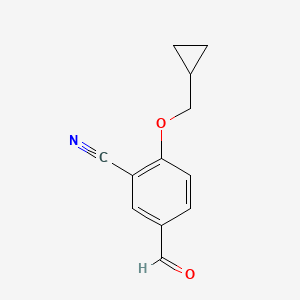
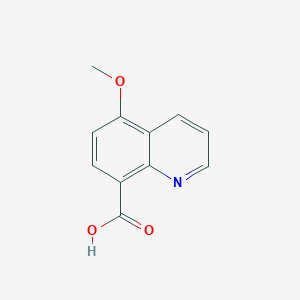




![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)
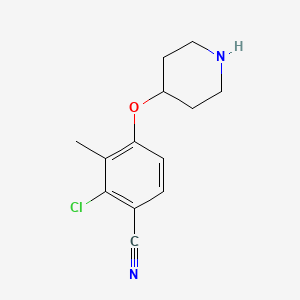

![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)
![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)
![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)
